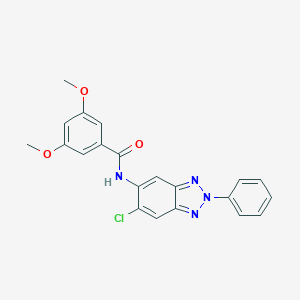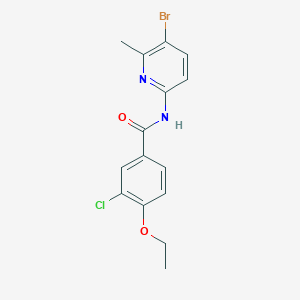![molecular formula C22H17ClN4O4S B278208 N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide](/img/structure/B278208.png)
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-2,6-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as COTI-2 and is being investigated for its ability to inhibit tumor growth and metastasis.
Mécanisme D'action
COTI-2 works by binding to and stabilizing the wild-type p53 protein, which is responsible for regulating cell growth and preventing the formation of tumors. By stabilizing this protein, COTI-2 can help to restore its function in cancer cells that have mutated p53 proteins.
Biochemical and Physiological Effects:
Studies have shown that COTI-2 can inhibit tumor growth and metastasis in animal models of cancer. It has also been found to induce apoptosis in cancer cells and increase the sensitivity of cancer cells to chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of COTI-2 is that it has shown promising results in preclinical studies, indicating its potential as a therapeutic agent for cancer treatment. However, one limitation is that further research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the research and development of COTI-2. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another direction is to explore its use in the treatment of other types of cancer, such as pancreatic cancer or melanoma. Additionally, further research is needed to determine the optimal dosage and administration of COTI-2 for cancer treatment.
Méthodes De Synthèse
The synthesis of COTI-2 involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form an intermediate product. This intermediate product is then reacted with thionyl chloride and subsequently treated with 2,6-dimethoxybenzoyl chloride to form the final product, COTI-2.
Applications De Recherche Scientifique
COTI-2 has shown potential in the treatment of various types of cancer, including breast, lung, and ovarian cancer. It has been found to inhibit the activity of mutant p53 proteins, which are commonly found in cancer cells and contribute to tumor growth and metastasis. COTI-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C22H17ClN4O4S |
|---|---|
Poids moléculaire |
468.9 g/mol |
Nom IUPAC |
N-[[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C22H17ClN4O4S/c1-29-15-5-3-6-16(30-2)18(15)20(28)27-22(32)25-14-11-12(8-9-13(14)23)21-26-19-17(31-21)7-4-10-24-19/h3-11H,1-2H3,(H2,25,27,28,32) |
Clé InChI |
FWSKZHDYRAUFBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]phenyl]acetamide](/img/structure/B278125.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B278126.png)
![2-(4-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B278127.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea](/img/structure/B278128.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B278133.png)
![N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B278134.png)

![3,4,5-triethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278139.png)
![2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B278140.png)
![3-(4-chlorophenyl)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B278142.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-methoxy-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278147.png)